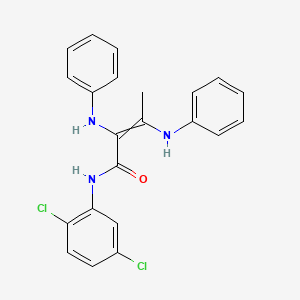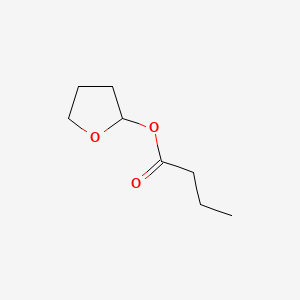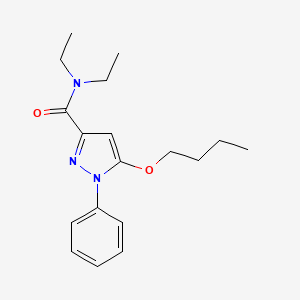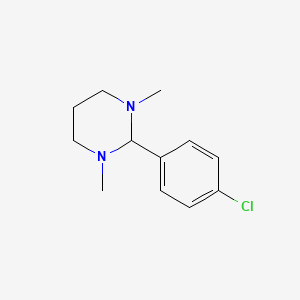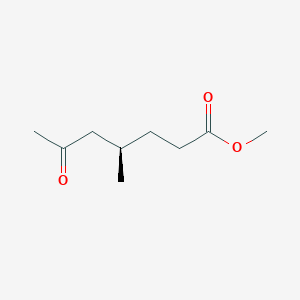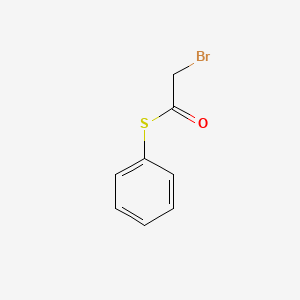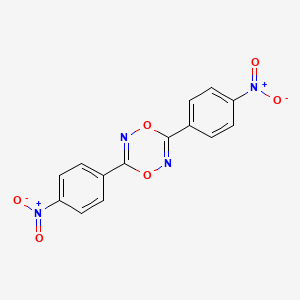
2,5-Diethoxy-3,4-dihydro-2H-pyran-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Diethoxy-3,4-dihydro-2H-pyran-2-carbaldehyde is an organic compound belonging to the class of pyrans. Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring. This compound is characterized by the presence of two ethoxy groups and an aldehyde group attached to the pyran ring, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diethoxy-3,4-dihydro-2H-pyran-2-carbaldehyde typically involves the reaction of dihydropyran with ethyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then oxidized to form the aldehyde group. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvent: Ethyl alcohol or other suitable solvents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Diethoxy-3,4-dihydro-2H-pyran-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyran derivatives.
Wissenschaftliche Forschungsanwendungen
2,5-Diethoxy-3,4-dihydro-2H-pyran-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of 2,5-Diethoxy-3,4-dihydro-2H-pyran-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The ethoxy groups may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,4-Dihydro-2-ethoxy-2H-pyran
- 3,4-Dihydro-2H-pyran-2-carboxaldehyde
- 2,3-Dihydro-2,5-dimethyl-2H-pyran-2-carboxaldehyde
Uniqueness
2,5-Diethoxy-3,4-dihydro-2H-pyran-2-carbaldehyde is unique due to the presence of two ethoxy groups and an aldehyde group, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Eigenschaften
CAS-Nummer |
56545-56-3 |
|---|---|
Molekularformel |
C10H16O4 |
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
2,5-diethoxy-3,4-dihydropyran-2-carbaldehyde |
InChI |
InChI=1S/C10H16O4/c1-3-12-9-5-6-10(8-11,13-4-2)14-7-9/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
GPHCCBPGWBXUJR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=COC(CC1)(C=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Morpholine, 4-[[(phenylsulfonyl)methyl]sulfonyl]-](/img/structure/B14631241.png)


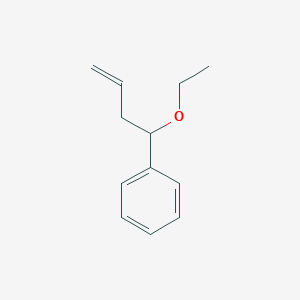
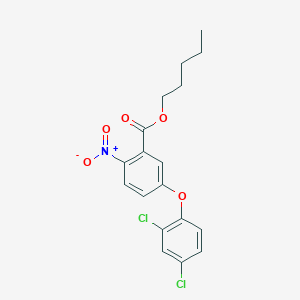
![2,3,8,9-Tetramethylpyrazino[2,3-F]quinoxaline](/img/structure/B14631273.png)
